molecular formula C4BrClN2S B2965501 5-Bromo-3-chloroisothiazole-4-carbonitrile CAS No. 1309469-80-4

5-Bromo-3-chloroisothiazole-4-carbonitrile

Cat. No.: B2965501
CAS No.: 1309469-80-4
M. Wt: 223.47
InChI Key: VPJHLHFNGCZBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloroisothiazole-4-carbonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the isothiazole family, which is known for its diverse applications in agrochemicals, pharmaceuticals, and dyes .

Scientific Research Applications

5-Bromo-3-chloroisothiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Industry: The compound is used in the production of dyes and agrochemicals.

Safety and Hazards

Safety information, including handling precautions, toxicity, and potential hazards, can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer . Researchers and users should follow proper safety protocols when working with this compound.

Preparation Methods

The synthesis of 5-Bromo-3-chloroisothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively . Another method involves regiospecific Suzuki coupling using 3,5-dichloroisothiazole-4-carbonitrile as a starting material.

Chemical Reactions Analysis

5-Bromo-3-chloroisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted by carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.

    Major Products: The major products formed from these reactions include various substituted isothiazoles, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloroisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen and cyano groups play a crucial role in its reactivity and biological activity. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

5-Bromo-3-chloroisothiazole-4-carbonitrile can be compared with other similar compounds such as:

    3,5-Dibromoisothiazole-3-carbonitrile: Another isothiazole derivative with similar reactivity.

    5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile): A related compound with potential biological activity.

These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

5-bromo-3-chloro-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrClN2S/c5-3-2(1-7)4(6)8-9-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJHLHFNGCZBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.